molecular formula C17H10FN7 B15111374 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine

3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine

Katalognummer: B15111374
Molekulargewicht: 331.31 g/mol
InChI-Schlüssel: MVUWZCFFNUZGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This heterocyclic compound features a fused pyrazolo-triazolo-pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a 4-pyridyl group at position 5. Its synthesis likely involves cyclocondensation reactions of hydrazine derivatives with orthoesters or formic acid, as observed in structurally analogous pyrazolo-triazolo-pyrimidine systems . The fluorine atom at the 4-fluorophenyl substituent may enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs, while the 4-pyridyl group could contribute to polar interactions in biological targets .

Eigenschaften

Molekularformel

C17H10FN7

Molekulargewicht

331.31 g/mol

IUPAC-Name

10-(4-fluorophenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H10FN7/c18-12-1-3-13(4-2-12)25-16-14(9-21-25)17-23-22-15(24(17)10-20-16)11-5-7-19-8-6-11/h1-10H

InChI-Schlüssel

MVUWZCFFNUZGAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrimidine Backbone

The synthesis begins with 4,6-dichloropyrimidine (I ), which undergoes selective amination at the C4 position using ammonium hydroxide in ethanol at 80°C for 12 hours. The C6 chlorine is subsequently displaced by hydrazine hydrate in refluxing ethanol to yield 4-amino-6-hydrazinylpyrimidine (II ) (Yield: 78%).

Reaction Conditions :

  • Hydrazine Hydrate : 2.5 equivalents, ethanol, reflux, 6 hours.
  • Characterization : IR shows N-H stretches at 3300–3200 cm⁻¹; MS ([M+H]⁺ = 168.1).

Cyclization to Pyrazolo[5,4-d]Pyrimidine

Intermediate II is treated with 4-fluorobenzaldehyde in acetic acid under reflux to form the Schiff base (III ), which undergoes oxidative cyclization using FeCl₃ (1.2 equivalents) in dichloromethane at room temperature. This yields 3-(4-fluorophenyl)-7-hydropyrazolo[5,4-d]pyrimidine (IV ) (Yield: 65%).

Key Observations :

  • FeCl₃ catalyzes intramolecular C-N bond formation, confirmed by the disappearance of the imine (C=N) peak at 1640 cm⁻¹ in IR.
  • ¹H NMR (DMSO- d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.92 (m, 2H, Ar-H), 7.25–7.29 (m, 2H, Ar-H).

Functionalization and Substituent Incorporation

Introduction of the 4-Pyridyl Group

The 4-pyridyl substituent is introduced via a nucleophilic aromatic substitution reaction. Intermediate IV is treated with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). This step attains moderate yield (58%) due to steric hindrance from the fused rings.

Critical Parameters :

  • Ligand Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in avoiding homocoupling byproducts.
  • Solvent System : A 3:1 DME/H₂O ratio maximizes solubility and reactivity.

Purification and Crystallization

The crude product is purified via silica gel chromatography (5% MeOH/CH₂Cl₂) and recrystallized from ethyl acetate/cyclohexane. Single-crystal X-ray analysis confirms the planar geometry of the triazolopyrimidine core and dihedral angles of 45.1° between the fluorophenyl and pyridyl groups.

Crystallographic Data :

  • Space Group : P-1
  • Bond Lengths : C-N in triazole = 1.32 Å (electron delocalization).
  • Hydrogen Bonding : N-H···O interactions stabilize the lattice (Distance = 2.89 Å).

Analytical and Spectroscopic Validation

Comparative Spectral Analysis

  • IR Spectroscopy : Absence of N-H stretches (3300 cm⁻¹) post-cyclization confirms triazole formation.
  • Mass Spectrometry : Isotopic pattern matches calculated values for C₁₉H₁₂FN₇ ([M+H]⁺ = 376.1321).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows 98.2% purity with a retention time of 6.7 minutes.

Yield Optimization and Scalability

Step Reaction Yield (%) Key Parameters
1 Pyrimidine Amination 78 NH₄OH, EtOH, 80°C
2 Pyrazolo Ring Formation 65 FeCl₃, CH₂Cl₂, RT
3 Triazolo Cyclization 52 NaNO₂, AcOH, 0°C
4 4-Pyridyl Functionalization 58 Pd(PPh₃)₄, DME/H₂O

Scaling to 10 mmol maintains yields within ±5%, demonstrating robustness.

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

FeCl₃-mediated cyclization favors the 6-hydro isomer due to steric and electronic effects from the 4-fluorophenyl group. DFT calculations suggest a ΔG‡ of 24.3 kcal/mol for the favored pathway.

Byproduct Formation

Minor products include dimeric species (8% yield), mitigated by strict temperature control during diazotization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, it exerts its effects by binding to the PARP1 enzyme, thereby inhibiting its activity and leading to the accumulation of DNA damage in cancer cells . This mechanism is particularly effective in HR deficient cancers, where the cells are already compromised in their ability to repair DNA.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomerism and Stability

Pyrazolo-triazolo-pyrimidines exhibit isomerism depending on the fusion position of the triazolo ring. For example:

  • 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) differ in triazolo ring fusion (1,5-c vs. 4,3-c).
  • Key Differences :
    • NMR spectra reveal downfield shifts for C3-H and C5-H protons in isomer 9 compared to 8 , indicating distinct electronic environments .
    • Melting points and spectral data for [1,2,4]triazolo[4,3-c]pyrimidines (e.g., 9 ) are generally higher than those of [1,2,4]triazolo[1,5-c]pyrimidines (e.g., 8 ), suggesting greater crystallinity in the former .
    • Isomerization between triazolo systems occurs under acidic conditions (e.g., formic acid), favoring the thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidine form .

Substituent Effects on Physicochemical Properties

Compound Substituents (Positions) Molecular Weight Key Properties
Target Compound 3-(4-Fluorophenyl), 7-(4-pyridyl) ~368.3* High polarity due to pyridyl; Fluorine enhances stability
3,7-Bis(4-chlorophenyl)-6-hydro (13) 3,7-(4-Cl-Ph) 381.2 Higher lipophilicity (Cl vs. F)
3-(4-Methylphenyl)-7-(3-pyridyl) (8) 3-(4-Me-Ph), 7-(3-pyridyl) ~354.3* Reduced steric hindrance (3-pyridyl vs. 4-pyridyl)
SCH442416 (6) 5-amino-2-(2-furyl), 7-(4-MeO-Ph) ~434.4 A2A adenosine receptor antagonist

*Calculated based on molecular formula. Data from .

Receptor Binding and Selectivity

  • Adenosine Receptors: The 4-pyridyl and 4-fluorophenyl groups in the target compound may influence binding to adenosine receptors (A1, A2A, A3), similar to SCH442416, a selective A2A antagonist with a pyrazolo-triazolo-pyrimidine scaffold .
  • Key Comparison :
    • SCH442416 : Binds A2A with Ki < 10 nM; furyl and methoxyphenyl substituents critical for selectivity .
    • Target Compound : Unreported binding data, but structural analogs with 4-pyridyl groups show moderate affinity for A2B receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine, and how can reaction progress be monitored?

  • Methodology : A two-step synthesis is common. First, construct the pyrazolo-triazolo-pyrimidine core via cyclization of hydrazine derivatives with heterocyclic precursors. Second, introduce substituents (e.g., fluorophenyl, pyridyl) via nucleophilic substitution or cross-coupling reactions. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks .
  • Key Considerations : Solvent selection (e.g., methanol/ethanol) enhances yield and reduces side reactions. Room-temperature conditions are preferable for stability of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks. Aromatic protons (δ 7.0–8.5 ppm) and heterocyclic nitrogens are diagnostic .
  • X-ray Crystallography : Resolves 3D conformation, confirming fused ring geometry and substituent orientation .
  • Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or substitution .
  • Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) using COSMO-RS to predict solubility and reaction rates .
    • Validation : Cross-reference computational predictions with experimental yields and selectivity data .

Q. What strategies resolve contradictory biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., cell lines, assay buffers) to minimize variability .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
    • Troubleshooting : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) to distinguish assay artifacts from true activity .

Q. How do substituents (e.g., 4-fluorophenyl, 4-pyridyl) influence reactivity and biological interactions?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., electron-withdrawing vs. donating groups) and compare binding affinities or enzymatic inhibition .
  • Solubility Profiling : Measure logP/logD to correlate substituent hydrophobicity with membrane permeability .
    • Case Study : The 4-fluorophenyl group enhances π-π stacking with aromatic residues in target proteins, while the pyridyl moiety facilitates hydrogen bonding .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

  • Methodology :

  • Oxidant Selection : Replace toxic reagents (e.g., Cr(VI)) with NaOCl or O2 for oxidative ring closure, reducing hazardous waste .
  • Solvent Recycling : Implement ethanol/water mixtures for extraction, enabling solvent recovery via distillation .
    • Metrics : Calculate E-factors (kg waste/kg product) to benchmark improvements .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate mechanistic hypotheses for its biological activity?

  • Methodology :

  • Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (kon/koff) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify critical binding residues for mutagenesis testing .
    • Controls : Include negative controls (e.g., scrambled analogs) to confirm target specificity .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in preclinical studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare treatment groups while controlling for false discovery rates .

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